beta-Chloro-L-alanine hydroxylamine

Übersicht

Beschreibung

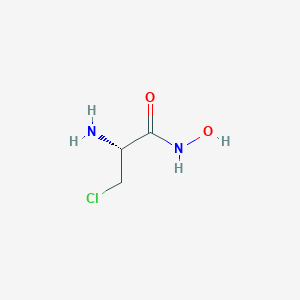

beta-Chloro-L-alanine hydroxylamine: is a chemical compound with the molecular formula C3H7N2O2Cl It is a derivative of alanine, an amino acid, and contains both a chloro and a hydroxylamine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-L-alanine hydroxylamine can be achieved through several methods. One common approach involves the enzymatic synthesis using alanine dehydrogenase, leucine dehydrogenase, and phenylalanine dehydrogenase. The reaction starts with 3-chloropyruvate, which is converted to beta-Chloro-L-alanine using these enzymes. The reaction is carried out at neutral pH to avoid the chemical instability of 3-chloropyruvate in alkaline conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale enzymatic reactors. The enzymes used in the synthesis are often immobilized on solid supports to facilitate their reuse and improve the efficiency of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: beta-Chloro-L-alanine hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

beta-Chloro-L-alanine hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various amino acids and peptides.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of beta-Chloro-L-alanine hydroxylamine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The hydroxylamine group can participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

beta-Chloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.

beta-Chloro-L-serine: Contains a hydroxyl group instead of a hydroxylamine group.

beta-Chloro-L-cysteine: Contains a thiol group instead of a hydroxylamine group.

Uniqueness: beta-Chloro-L-alanine hydroxylamine is unique due to the presence of both a chloro and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in research and industrial applications.

Biologische Aktivität

Beta-Chloro-L-alanine hydroxylamine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its biological activities, particularly its antibacterial properties and its role as an inhibitor of specific metabolic enzymes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a derivative of beta-chloroalanine, an amino acid analog known for its ability to inhibit bacterial growth. The compound's structure includes a hydroxylamine group, which enhances its reactivity and potential biological effects.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes in bacterial metabolism. Research indicates that it acts as an inhibitor of alanine racemase (EC 5.1.1.1), which is crucial for the interconversion of D- and L-alanine. This inhibition disrupts bacterial cell wall synthesis and metabolism, leading to bactericidal effects.

Table 1: Inhibition of Bacterial Growth

| Bacterial Strain | Inhibition by this compound | Reference |

|---|---|---|

| Diplococcus pneumoniae | Yes | |

| Streptococcus pyogenes | Yes | |

| Bacillus subtilis | Yes | |

| Escherichia coli | Yes |

Case Study 1: Antibacterial Activity

A study conducted on various bacterial strains demonstrated that both D- and L-isomers of beta-chloroalanine inhibit the growth of several pathogenic bacteria. Notably, beta-chloro-L-alanine showed significant antibacterial activity against Diplococcus pneumoniae and Streptococcus pyogenes , with complete inhibition observed in vivo in murine models. The study highlighted that while D-alanine could prevent the inhibitory effects of D-isomer, it did not affect the L-isomer's action, indicating a unique pathway for L-alanine's activity .

Case Study 2: Toxicological Effects

Another investigation into the toxicity associated with beta-alanine (a related compound) revealed that excessive exposure could lead to mitochondrial dysfunction and oxidative stress, particularly in cardiac cells. This study suggested that similar mechanisms might be relevant for this compound, especially concerning its impact on cellular respiration and potential neurotoxic effects .

Additional Biological Activities

Beyond its antibacterial properties, this compound has been implicated in various biological pathways:

- Inhibition of Serine Palmitoyltransferase : It acts as an inhibitor in studies related to lipid metabolism and cell signaling pathways.

- Cytotoxicity Studies : Research indicates potential applications in cancer therapy due to its ability to induce apoptosis in certain cell lines .

- Antiviral Properties : Preliminary studies suggest activity against specific viral infections, although further research is needed to confirm these findings .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428631 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163682-35-7 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.